molecular formula C8H14N4 B12828804 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine

5-(Aminomethyl)-2-isopropylpyrimidin-4-amine

Cat. No.: B12828804
M. Wt: 166.22 g/mol
InChI Key: FNXMRAUHPNOZMO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-isopropylpyrimidin-4-amine is a pyrimidine derivative characterized by an aminomethyl (-CH2NH2) substituent at position 5 and an isopropyl (-CH(CH3)2) group at position 2 of the pyrimidine ring . Its molecular formula is C8H14N4, and it has a molecular weight of 166.22 g/mol . This compound serves as a versatile building block for synthesizing more complex organic molecules in chemistry research . In biological and medical research, it is studied for its potential antimicrobial and anticancer properties . The mechanism by which this compound exerts its effects is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The isopropyl group at the 2-position of the pyrimidine ring contributes steric bulk, which can influence the compound's properties and interactions compared to analogs with smaller substituents like methyl groups . One common synthetic route to this compound involves the reaction of appropriate pyrimidine derivatives with aminomethylating agents, such as through reductive amination where a pyrimidine aldehyde is reacted with an amine in the presence of a reducing agent . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5-(aminomethyl)-2-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H14N4/c1-5(2)8-11-4-6(3-9)7(10)12-8/h4-5H,3,9H2,1-2H3,(H2,10,11,12)

InChI Key

FNXMRAUHPNOZMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=N1)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine typically involves the reaction of appropriate pyrimidine derivatives with aminomethylating agents under controlled conditions. One common method includes the use of reductive amination, where a pyrimidine aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact, adhering to principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

5-(Aminomethyl)-2-isopropylpyrimidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 5-(Aminomethyl)-2-isopropylpyrimidin-4-amine with key analogs (Table 1):

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-isopropyl, 5-aminomethyl C8H14N4 166.23 Steric bulk at C2; H-bond donor at C5; potential antimicrobial activity
5-(Aminomethyl)-2-methylpyrimidin-4-amine 2-methyl, 5-aminomethyl C6H10N4 138.17 Smaller C2 substituent; higher solubility due to reduced steric hindrance
5-(Azidomethyl)-2-methylpyrimidin-4-amine 2-methyl, 5-azidomethyl C6H8N6 164.17 Reactive azide group; utility in click chemistry; lower H-bond capacity
2-Chloro-4-methylpyrimidin-5-amine 2-chloro, 4-methyl C5H6ClN3 143.57 Electron-withdrawing Cl at C2; reduced H-bond potential; halogenated reactivity
5-Iodopyrimidin-4-amine 5-iodo C4H4IN3 221.00 Heavy halogen at C5; potential for cross-coupling reactions; higher molecular weight
(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine 2-isopropyl, 4-chloro, 5-methoxy C8H12ClN3O 201.65 Methoxy (electron-donating) and Cl (electron-withdrawing) groups; mixed effects on reactivity

Functional Group Impact

  • Aminomethyl vs. Azidomethyl: The aminomethyl group in the target compound enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or DNA) . In contrast, the azidomethyl analog () lacks H-bond donors but offers reactivity for bioorthogonal chemistry applications.
  • Isopropyl vs. This may affect pharmacokinetics, such as membrane permeability .
  • Halogen vs. Amino Substituents: Chlorine () and iodine () at C2 or C5 increase molecular weight and electron-withdrawing effects, altering ring reactivity. These halogens may improve stability but reduce solubility compared to amino groups.

Biological Activity

5-(Aminomethyl)-2-isopropylpyrimidin-4-amine, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by its pyrimidine core, which can undergo various chemical modifications to enhance its biological activity.

Common Synthetic Routes

  • Pyrimidine Formation : The initial step often involves the condensation of appropriate precursors under acidic or basic conditions.
  • Functionalization : Subsequent reactions may include alkylation or acylation to introduce the aminomethyl and isopropyl groups.

Antimicrobial Properties

Research indicates that compounds in the pyrimidine class exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Activity

Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. In vitro assays using human cancer cell lines have shown that this compound can induce apoptosis, possibly through the modulation of key signaling pathways involved in cell survival .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of thymidine phosphorylase, which is involved in nucleotide metabolism and is a target in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Interaction : It could modulate receptor activity, influencing downstream signaling pathways related to inflammation and cell growth.
  • Nitric Oxide Production : Similar compounds have been shown to affect nitric oxide production in immune cells, indicating a potential anti-inflammatory effect .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

  • Case Study on Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load compared to controls, suggesting its potential as a novel antimicrobial agent.
  • Case Study on Cancer Cell Lines :
    • In vitro experiments using breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, indicating its potential as an anticancer drug.
  • Case Study on Enzyme Inhibition :
    • Research focused on the inhibition of thymidine phosphorylase by this compound revealed an IC50 value that suggests potent inhibitory activity compared to standard inhibitors used in cancer treatment .

Summary of Findings

The biological activity of this compound is promising across several therapeutic areas:

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits thymidine phosphorylase

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